N-(4-nitrophenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide
Description
N-(4-nitrophenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide is a complex organic compound that features a piperazine ring substituted with a nitrophenyl group and a tetrahydrofuran-2-ylcarbonyl group
Properties
IUPAC Name |
N-(4-nitrophenyl)-4-(oxolane-2-carbonyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c21-15(14-2-1-11-24-14)18-7-9-19(10-8-18)16(25)17-12-3-5-13(6-4-12)20(22)23/h3-6,14H,1-2,7-11H2,(H,17,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKBJOHLZMBOSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C(=S)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Ring: Starting with a suitable diamine and dihaloalkane to form the piperazine ring.
Introduction of the Tetrahydrofuran-2-ylcarbonyl Group: This can be achieved through acylation reactions using tetrahydrofuran-2-carbonyl chloride.
Thioamide Formation: The final step involves the conversion of the amide to a thioamide using reagents like Lawesson’s reagent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Hydrolysis: The thioamide group can be hydrolyzed to form the corresponding amide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Hydrolysis: Acidic or basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Hydrolysis: Amides.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Possible applications in drug development, particularly in targeting specific biological pathways.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, altering their activity. The nitrophenyl group could be involved in electron transfer processes, while the piperazine ring might interact with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)piperazine-1-carbothioamide: Lacks the tetrahydrofuran-2-ylcarbonyl group.
4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide: Lacks the nitrophenyl group.
N-(4-aminophenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide: Has an amino group instead of a nitro group.
Uniqueness
The presence of both the nitrophenyl and tetrahydrofuran-2-ylcarbonyl groups in N-(4-nitrophenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide makes it unique, potentially offering a combination of electronic and steric properties that can be exploited in various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
